Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate
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Overview
Description
Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate is a complex organic compound with a unique structure that combines a tetrazolo[1,5-a]pyrimidine core with a benzoate ester and a methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate typically involves multiple steps:
Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazolo[1,5-a]pyrimidine ring.
Introduction of the Methoxyphenyl Carbamoyl Group: This can be achieved through a carbamoylation reaction, where the methoxyphenyl group is introduced using reagents like isocyanates or carbamoyl chlorides.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the tetrazolo[1,5-a]pyrimidine core is particularly interesting for its potential bioactivity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate
- Methyl 2-hydroxy-4-methoxy-6-methylbenzoate
Uniqueness
What sets Methyl 4-{6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate apart is its combination of a tetrazolo[1,5-a]pyrimidine core with a methoxyphenyl carbamoyl group and a benzoate ester
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H20N6O4 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl 4-[6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate |
InChI |
InChI=1S/C21H20N6O4/c1-12-17(19(28)23-15-6-4-5-7-16(15)30-2)18(27-21(22-12)24-25-26-27)13-8-10-14(11-9-13)20(29)31-3/h4-11,18H,1-3H3,(H,23,28)(H,22,24,26) |
InChI Key |
DUYIICRMTOAEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(=O)OC)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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